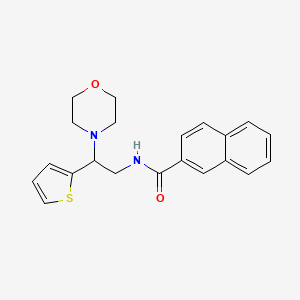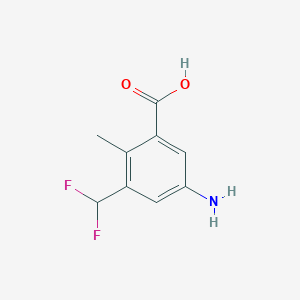
N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a naphthalene moiety, and a chlorophenyl group, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile compound under acidic or basic conditions. The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the chlorophenyl group via a nucleophilic substitution reaction. The final step involves the formation of the sulfanylacetamide linkage through a thiol-amine coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The naphthalene moiety provides hydrophobic interactions, while the chlorophenyl group can participate in π-π stacking or halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylpropionamide: Contains a propionamide instead of an acetamide group, which can influence its chemical properties and applications.
Uniqueness
N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide is unique due to the presence of the sulfanylacetamide linkage, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups allows for versatile applications in various fields of research.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-16-7-3-4-8-17(16)21-18(26)12-27-19-22-23-24-25(19)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGBPQWETARRRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NN=N3)SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405302.png)





![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)




![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)


